molecular formula C29H38FN3O6 B11927933 1-[3-[(2Z)-2-[1-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethylidene]hydrazinyl]propyl]pyrrole-2,5-dione

1-[3-[(2Z)-2-[1-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethylidene]hydrazinyl]propyl]pyrrole-2,5-dione

Cat. No.: B11927933
M. Wt: 543.6 g/mol
InChI Key: XIJUSUBFGKYFLV-WWOOJRQSSA-N
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Description

1-[3-[(2Z)-2-[1-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethylidene]hydrazinyl]propyl]pyrrole-2,5-dione is a complex organic compound with a multifaceted structure. This compound is characterized by its unique arrangement of functional groups, including a fluoro group, hydroxyl groups, and a pyrrole ring. Such compounds often exhibit significant biological activity and are of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[(2Z)-2-[1-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethylidene]hydrazinyl]propyl]pyrrole-2,5-dione typically involves multiple steps, including the formation of the pyrrole ring and the introduction of the fluoro and hydroxyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The pyrrole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while substitution reactions on the pyrrole ring can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may exhibit significant activity against certain enzymes or receptors, making it a potential candidate for drug development. Studies on its interactions with biological macromolecules can provide insights into its mechanism of action.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new treatments for various diseases.

Industry

In industry, this compound can be used in the production of specialized materials or as a catalyst in certain chemical processes. Its unique properties may offer advantages in specific applications.

Mechanism of Action

The mechanism of action of 1-[3-[(2Z)-2-[1-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethylidene]hydrazinyl]propyl]pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and hydroxyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-[(2Z)-2-[1-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethylidene]hydrazinyl]propyl]pyrrole-2,5-dione
  • 1-[3-[(2Z)-2-[1-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-bromo-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethylidene]hydrazinyl]propyl]pyrrole-2,5-dione

Uniqueness

The uniqueness of 1-[3-[(2Z)-2-[1-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethylidene]hydrazinyl]propyl]pyrrole-2,5-dione lies in its specific arrangement of functional groups, which confer unique chemical and biological properties. The presence of the fluoro group, in particular, may enhance its stability and binding affinity compared to similar compounds with different halogen substituents.

Properties

Molecular Formula

C29H38FN3O6

Molecular Weight

543.6 g/mol

IUPAC Name

1-[3-[(2Z)-2-[1-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethylidene]hydrazinyl]propyl]pyrrole-2,5-dione

InChI

InChI=1S/C29H38FN3O6/c1-17-13-21-20-6-5-18-14-19(35)9-10-26(18,2)28(20,30)23(36)15-27(21,3)29(17,39)22(16-34)32-31-11-4-12-33-24(37)7-8-25(33)38/h7-10,14,17,20-21,23,31,34,36,39H,4-6,11-13,15-16H2,1-3H3/b32-22-/t17-,20+,21+,23+,26+,27+,28+,29+/m1/s1

InChI Key

XIJUSUBFGKYFLV-WWOOJRQSSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(/C(=N\NCCCN5C(=O)C=CC5=O)/CO)O)C)O)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=NNCCCN5C(=O)C=CC5=O)CO)O)C)O)F)C

Origin of Product

United States

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